REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([OH:10])[CH:5]=[C:6]([CH3:9])[C:7]=1[NH2:8].[CH:11](O)=O>>[CH3:9][C:6]1[C:7]2[N:8]=[CH:11][NH:1][C:2]=2[CH:3]=[C:4]([OH:10])[CH:5]=1
|
Name
|
3,4-diamino-5-methyl-phenol
|
Quantity
|
276 mg
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=C(C1N)C)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then evaporated down
|
Type
|
CUSTOM
|
Details
|
the residue was dried under HV
|
Name
|
|
Type
|
|
Smiles
|
CC1=CC(=CC2=C1N=CN2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |